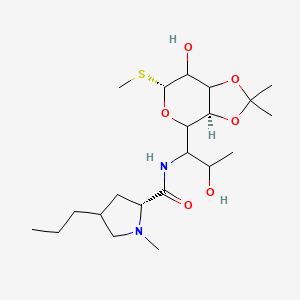

3,4-O-Isopropylidenelincomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

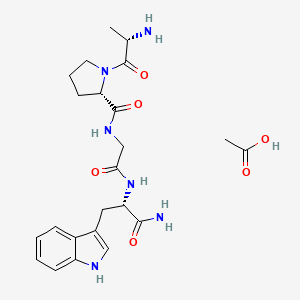

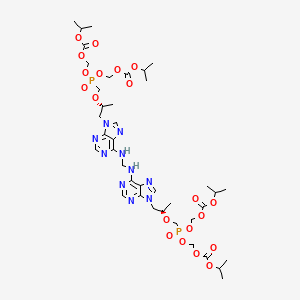

3,4-O-Isopropylidenelincomycin is a derivative of Lincomycin, which is a lincosamide antibiotic from the actinomycete Streptomyces lincolnensis . It has a molecular formula of C21H38N2O6S and a molecular weight of 446.60 .

Molecular Structure Analysis

The molecular structure of this compound includes a β-lactam ring, which is a common feature in many antibiotics . The InChI key is XPKQFOFFVUHLPH-RAWXZPJRSA-N . For a detailed molecular structure analysis, a specialized tool or software that can interpret this InChI key or a consultation with a chemist would be beneficial.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 646.9±55.0°C and a predicted density of 1.23±0.1 g/cm3 . More detailed physical and chemical properties may require laboratory analysis.Aplicaciones Científicas De Investigación

Mechanisms of Antibiotic Resistance

- Vancomycin Resistance in Staphylococcus aureus : Research indicates that vancomycin resistance in methicillin-resistant Staphylococcus aureus (MRSA) involves genetic transfer from Enterococcus faecalis. This highlights the complex interplay of resistance mechanisms against glycopeptide antibiotics, including 3,4-O-Isopropylidenelincomycin, in treating serious infections (Weigel et al., 2003).

- Mechanisms in Vancomycin-resistant Staphylococcus aureus : Studies on vancomycin-resistant S. aureus (VRSA) offer insights into the resistance mechanisms, which are likely applicable to the understanding of resistance against other similar antibiotics (Gardete & Tomasz, 2014).

Novel Antibacterial Agents

- Development of Mannopeptimycins : Research into mannopeptimycins, which are active against MRSA and vancomycin-resistant enterococci, underscores the ongoing search for novel antibiotics in the same class as this compound (He et al., 2002).

Antibiotic Synthesis and Properties

- Synthesis of Vancomycin Antibiotics : Research on the synthesis of vancomycin, closely related to this compound, provides insight into the chemical properties and synthesis methodologies applicable to this class of antibiotics (Evans et al., 1997).

- Single-Molecule Force Spectroscopy : The study of vancomycin’s interaction with bacteria at the single-molecule level offers advanced insights into the binding mechanisms, which are crucial for understanding the action of similar antibiotics (Gilbert et al., 2007).

Emerging Applications and Antibiotic Removal

- Bacteriocins and Emerging Applications : Research into bacteriocins, which are antimicrobial peptides, suggests potential applications in areas like antibiotic development and disease treatment, relevant to the broader context of antibiotics like this compound (Chikindas et al., 2018).

- Vancomycin Removal from Aqueous Solution : The study on the removal of vancomycin from solutions using activated carbon implies methods for managing antibiotic contamination, a concern relevant to all antibiotics including this compound (Gashtasbi et al., 2017).

Pharmacokinetic and Pharmacodynamic Studies

- Vancomycin Pharmacokinetics and Dynamics : Understanding the pharmacokinetic and pharmacodynamic properties of vancomycin can provide insights into the clinical implications of antibiotics like this compound (Rybak, 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26)/t11?,12?,13-,14?,15?,16?,17?,18+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKQFOFFVUHLPH-YDKUKHNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)